Methyl (4-((7-(o-tolyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)carbamate
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Overview
Description
Methyl (4-((7-(o-tolyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)carbamate is a complex organic compound featuring a thiazepane ring, a sulfonyl group, and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-((7-(o-tolyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)carbamate typically involves multiple steps:
Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino alcohol and a thioamide.
Introduction of the o-Tolyl Group: The o-tolyl group is introduced via a Friedel-Crafts alkylation reaction, using o-tolyl chloride and a Lewis acid catalyst.
Sulfonylation: The sulfonyl group is added through a sulfonylation reaction, often using sulfonyl chloride and a base such as triethylamine.
Carbamate Formation: The final step involves the formation of the carbamate group by reacting the sulfonylated thiazepane with methyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazepane ring and the o-tolyl group.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the carbamate moiety, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include sulfides.
Substitution: Various carbamate derivatives can be formed depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, Methyl (4-((7-(o-tolyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features suggest it may have activity against certain diseases, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl (4-((7-(o-tolyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The thiazepane ring and sulfonyl group are key features that enable binding to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Methyl (4-(phenylsulfonyl)phenyl)carbamate: Lacks the thiazepane ring and o-tolyl group.
Methyl (4-((7-phenyl-1,4-thiazepan-4-yl)sulfonyl)phenyl)carbamate: Similar structure but with a phenyl group instead of an o-tolyl group.
Uniqueness
Methyl (4-((7-(o-tolyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)carbamate is unique due to the presence of the o-tolyl group and the thiazepane ring
Properties
IUPAC Name |
methyl N-[4-[[7-(2-methylphenyl)-1,4-thiazepan-4-yl]sulfonyl]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S2/c1-15-5-3-4-6-18(15)19-11-12-22(13-14-27-19)28(24,25)17-9-7-16(8-10-17)21-20(23)26-2/h3-10,19H,11-14H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAAZDDQTKJVZJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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